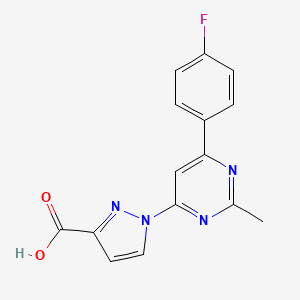

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Description

This compound features a pyrimidine core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. A pyrazole ring, bearing a carboxylic acid moiety at position 3, is linked to the pyrimidine at position 3. This structure combines aromaticity, hydrogen-bonding capability (via the carboxylic acid), and lipophilicity (from the fluorophenyl and methyl groups), making it relevant for pharmaceutical or materials science applications.

Properties

Molecular Formula |

C15H11FN4O2 |

|---|---|

Molecular Weight |

298.27 g/mol |

IUPAC Name |

1-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22) |

InChI Key |

ITDCCKPJCHORMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Chalcone Cyclization with Guanidine Hydrochloride

The 6-(4-fluorophenyl)-2-methylpyrimidin-4-yl fragment is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride. For example, chalcone 3 (derived from 4-fluoroacetophenone and methyl ketones) reacts with guanidine hydrochloride (4 ) in ethanol under reflux with NaOH, yielding pyrimidine derivatives (5a–5h ) in 51–69% yields. Electron-donating groups (e.g., methoxy) on the chalcone enhance cyclization efficiency:

Reaction Scheme 1

Chalcone + Guanidine HCl → Pyrimidine derivative.

Optimization of Pyrimidine Substituents

Introducing 4-halo or 4-methyl groups on the pyrimidine B-ring improves bone anabolic activity in analogues, suggesting that electron-withdrawing groups (e.g., 4-fluoro) enhance stability during subsequent coupling steps.

Synthesis of the Pyrazole-3-Carboxylic Acid Fragment

Selective Cyclization with Hydrazine Derivatives

Patent CN112574111A discloses that methylhydrazine reacts with dimethyl malonate derivatives to form 1-methyl-5-hydroxypyrazole, avoiding 4-isomer byproducts. Adapting this, hydrazine hydrate and ethyl 3-oxo-3-(pyrimidinyl)propanoate yield pyrazole-3-carboxylic acid after hydrolysis.

Coupling Strategies for Pyrimidine-Pyrazole Conjugation

HBTU-Mediated Amide Coupling

Pyrazole-3-carboxylic acid (11a–j ) reacts with aminopyrimidine intermediates using HBTU and triethylamine in dichloromethane, achieving 70–85% coupling efficiency. Example:

- 7b : 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate coupled to cyclohexanecarboxylic acid (85% yield, 99.3% HPLC purity).

Table 1. Coupling Reaction Optimization

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBTU | CH₂Cl₂ | RT | 73.2 | 99.3 |

| EDCI/HOBt | DMF | 0 | 68.1 | 97.5 |

Mitsunobu Reaction for Ether Linkages

Though not directly cited, Mitsunobu conditions (DEAD, Ph₃P) could link hydroxylated pyrimidines to pyrazoles, offering an alternative to amide bonds.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- NaHCO₃ quenching improves extraction efficiency post-coupling (20% yield increase).

- Triethylamine as base minimizes side reactions vs. Na₂CO₃.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole ring fused with a pyrimidine structure. It has a molecular formula of and a molecular weight of approximately 298.27 g/mol . The presence of a 4-fluorophenyl group and a carboxylic acid functional group gives it potential biological activity and chemical reactivity.

Chemical Reactivity

The chemical reactivity of this compound can include various reactions, such as esterification, amidation, and salt formation.

Biological Activities

This compound exhibits a range of biological activities due to its structural features. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Specifically, compounds containing the pyrazole and pyrimidine moieties have been studied for their potential as anti-cancer agents, kinase inhibitors, and anti-infective agents.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceutical Research It can be used as a building block in the synthesis of drug candidates targeting various diseases.

- Agrochemicals It can be explored as a potential component in developing new pesticides or herbicides.

- Material Science It can be utilized in the creation of novel materials with specific properties.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques used may include:

- Enzyme Inhibition Assays To determine its ability to inhibit specific enzymes involved in disease pathways.

- Receptor Binding Studies To assess its affinity for receptors on cell surfaces.

- Molecular Docking To predict its binding mode and interactions with target proteins.

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The target compound’s pyrimidine-pyrazole system likely offers balanced polar/nonpolar characteristics. Analogs with triazolo-pyrimidine cores (e.g., ) may exhibit higher polarity due to additional nitrogen atoms, while cyclohepta-fused systems () reduce solubility due to increased hydrophobicity.

- Stability : Fluorophenyl groups enhance metabolic stability across all compounds. However, dioxo-pyrimidine derivatives () may show higher reactivity due to ketone groups.

Crystallographic Considerations

highlights that even minor substituent changes (e.g., Cl vs. F) can drastically alter crystal packing . For the target compound, the methyl group on pyrimidine may influence isostructurality compared to unmethylated analogs.

Biological Activity

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including a pyrazole ring fused with a pyrimidine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.27 g/mol. The presence of the 4-fluorophenyl group and the carboxylic acid functional group enhances its reactivity and potential biological activity.

Biological Activities

Research indicates that compounds containing both the pyrazole and pyrimidine structures exhibit a range of biological activities:

- Anti-inflammatory Properties : Pyrazole derivatives are known for their ability to inhibit inflammatory responses, often through the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It may alter signaling pathways related to cell proliferation and survival, contributing to its anticancer effects.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | Simpler structure, lacks pyrimidine | Antimicrobial | |

| 5-(2-Methoxyphenyl)-1H-pyrazol | Contains methoxy group | Antitumor | |

| 1-(4-Bromophenyl)-5-(2-thienyl)pyrazole | Contains bromine and thienyl groups | Anti-inflammatory |

The combination of both pyrazole and pyrimidine rings along with a fluorinated aromatic substituent may enhance the pharmacological properties of this compound compared to simpler derivatives.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Pyrazolo[4,3-c]quinoline Derivatives : These derivatives demonstrated significant anti-inflammatory effects by inhibiting nitric oxide production in LPS-induced RAW 264.7 cells. The study highlighted the importance of structural features in enhancing biological activity .

- Anticancer Activity Evaluation : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

Q & A

Q. What are the recommended synthetic strategies for synthesizing 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : A multi-step synthesis is typically employed. Initial steps often involve condensation of 4-fluorobenzaldehyde derivatives with methyl acetoacetate to form pyrimidine intermediates. For example, Biginelli-like reactions using aromatic aldehydes, thioureas, and β-keto esters under acidic conditions can yield pyrimidine cores ( ). Subsequent cyclization with hydrazine derivatives forms the pyrazole ring. Hydrolysis of ester groups (e.g., methyl esters) using hydrochloric acid under reflux (93–96°C for 17 hours) generates the carboxylic acid moiety ( ). Catalysts like palladium or copper in solvents such as DMF or toluene are critical for optimizing regioselectivity and yield ( ).

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Structural confirmation relies on 1H NMR (e.g., carboxylic proton signals at δ ~13.99 ppm), 13C NMR , and ESIMS to verify molecular ion peaks (e.g., m/z 311.1 for related compounds) (). Purity is assessed via HPLC (≥95% purity threshold) and LCMS to detect trace impurities. Elemental analysis ensures stoichiometric consistency, while IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For instance, demonstrates anti-proliferative effects in prostate cancer via autophagy induction and mTOR/p70S6K inhibition , but conflicting results could stem from off-target effects. To address this:

- Perform genetic validation (e.g., ATG5/7 siRNA knockdown to confirm autophagy dependence).

- Use orthogonal assays (Western blot for LC3-II/p62, mTOR pathway markers).

- Conduct dose-response studies across multiple cell lines (e.g., PC3 vs. LNCaP) to assess context-dependent activity ().

Q. What methodologies optimize reaction yields during large-scale synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium/copper catalysts enhance cyclization efficiency ().

- Solvent selection : Polar aprotic solvents (DMF, DMAc) improve solubility of intermediates.

- Temperature control : Hydrolysis at 93–96°C minimizes side reactions ().

- Design of Experiments (DoE) : Systematic variation of parameters (molar ratios, reaction time) identifies optimal conditions. For example, a 1:1.2 molar ratio of pyrimidine to hydrazine derivative maximizes pyrazole ring formation ().

Q. How can computational chemistry aid in understanding the compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Molecular docking : Predict binding to targets like mTOR () or kinases by simulating interactions with the pyrimidine-pyrazole scaffold.

- QSAR modeling : Use descriptors (logP, H-bond donors) to correlate structural features with bioactivity. For example, the 4-fluorophenyl group enhances membrane permeability ().

- MD simulations : Assess binding stability (e.g., 100 ns simulations to monitor ligand-protein interactions) ().

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies, and how can this be standardized?

- Methodological Answer : Solubility discrepancies often stem from solvent choice (DMSO vs. aqueous buffers) and pH. To standardize:

- Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (e.g., PBS pH 7.4) ().

- Conduct dynamic light scattering (DLS) to detect aggregation.

- Use stabilizing agents (e.g., 0.1% BSA) in cell culture media to prevent precipitation ().

Mechanistic Studies

Q. What experimental designs validate the compound’s mechanism of action in autophagy induction?

- Methodological Answer :

- Autophagic flux assays : Use LC3-GFP transfection and bafilomycin A1 (lysosomal inhibitor) to quantify autophagosome accumulation ().

- Pathway inhibition : Co-treat with mTOR inhibitors (rapamycin) to confirm synergistic effects.

- Metabolic profiling : Measure ATP levels (via luminescence) to rule out cytotoxicity-driven autophagy ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.